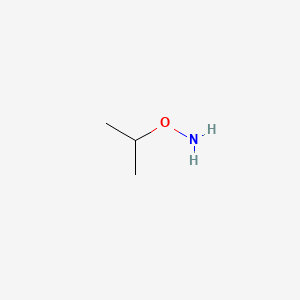
Hydroxylamine, O-(1-methylethyl)-
Vue d'ensemble
Description
Méthodes De Préparation
Hydroxylamine, O-(1-methylethyl)- can be synthesized through the reaction of isopropylamine and nitrite. The specific preparation process involves the following steps :
- React sodium nitrite with hydrochloric acid to generate a hydrochloric acid solution of nitrite.
- Dissolve isopropylamine in an appropriate amount of water.
- Slowly add the hydrochloric acid solution of nitrite to the isopropylamine solution, stirring and keeping the reaction temperature below 10°C.
- After the reaction, filter and collect the precipitate, wash it with cold water, and finally dry it to obtain the pure product.
Analyse Des Réactions Chimiques
Hydroxylamine, O-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: It can reduce aldehydes, ketones, and nitrites to the corresponding alcohols, amines, or amine salts.
Substitution: It can participate in substitution reactions, such as O-alkylation and arylation, to form O-substituted hydroxylamines.
Oxidation: It can be oxidized to form nitroso derivatives, which are intermediates in various biochemical processes.
Applications De Recherche Scientifique
Hydroxylamine, O-(1-methylethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of hydroxylamine, O-(1-methylethyl)- involves its ability to act as a radical scavenger and inhibit the bacterial ribonucleotide reductase enzyme. This enzyme is essential for bacterial proliferation during infection, as it provides the building blocks for DNA synthesis and repair . By inhibiting this enzyme, hydroxylamine derivatives can effectively reduce bacterial growth and biofilm formation .
Comparaison Avec Des Composés Similaires
Hydroxylamine, O-(1-methylethyl)- can be compared with other similar compounds, such as:
Hydroxylamine: A simpler compound with the formula NH2OH, used in similar applications but with different reactivity and properties.
O-methylhydroxylamine: A methylated derivative with different solubility and reactivity characteristics.
O-ethylhydroxylamine: An ethylated derivative with distinct chemical properties and applications.
Hydroxylamine, O-(1-methylethyl)- is unique due to its specific structure, which imparts distinct solubility and reactivity characteristics, making it suitable for specific applications in chemical synthesis, biochemical research, and industrial processes .
Propriétés
IUPAC Name |
O-propan-2-ylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(2)5-4/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYVNXRHROOICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196097 | |
| Record name | Hydroxylamine, O-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-29-6 | |
| Record name | Hydroxylamine, O-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


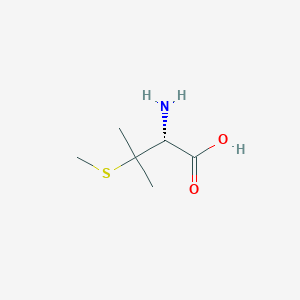

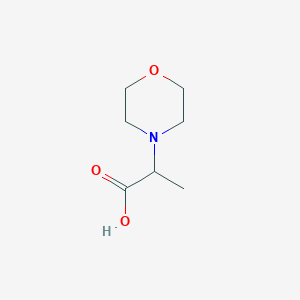
![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
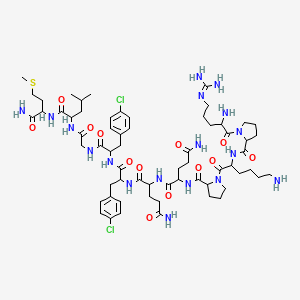
![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)




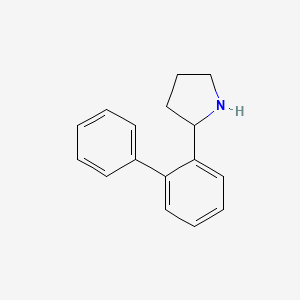

![2-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608906.png)

